2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester
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Overview
Description
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester is a chemical compound with the molecular formula C₁₄H₂₂O₆. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in polymer chemistry, particularly in the production of resins and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 1,3-propanediol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers used in coatings and adhesives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield the corresponding alcohols and acids.
Transesterification: This reaction involves the exchange of ester groups with alcohols, leading to the formation of new esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide, are employed.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides are used to facilitate the reaction.
Major Products Formed
Polymerization: Produces polymers with varying molecular weights, used in coatings and adhesives.
Hydrolysis: Yields 2-Propenoic acid, 2-methyl- and 1,3-propanediol.
Transesterification: Results in the formation of new esters with different alcohol groups.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for various applications.
Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in dental materials and medical adhesives.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester primarily involves its ability to undergo polymerization. The ester groups in the compound can form cross-linked networks, providing mechanical strength and durability to the resulting polymers. The molecular targets and pathways involved include the formation of free radicals and the subsequent propagation of polymer chains.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester: Similar in structure but with different diol components.
Pentaerythrityl triacrylate: Contains multiple acrylate groups, leading to higher cross-linking density.
2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[3-[1,3,3,3-trimethyl-1,3-disiloxanyl]propoxy]propyl ester: Contains siloxane groups, providing unique properties.
Uniqueness
2-Propenoic acid, 2-methyl-, 1,3-propanediylbis(oxy-3,1-propanediyl) ester is unique due to its specific ester linkage and the presence of 1,3-propanediol. This structure imparts distinct mechanical and chemical properties, making it suitable for specialized applications in coatings, adhesives, and biomaterials.
Properties
CAS No. |
68901-06-4 |
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Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-[3-(2-methylprop-2-enoyloxy)propoxy]propoxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C17H28O6/c1-14(2)16(18)22-12-6-10-20-8-5-9-21-11-7-13-23-17(19)15(3)4/h1,3,5-13H2,2,4H3 |
InChI Key |
QLSAVDKHKYMDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCOCCCOCCCOC(=O)C(=C)C |
Origin of Product |
United States |
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